molecular formula C22H30O4 B193694 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 18383-24-9

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No. B193694
CAS RN: 18383-24-9
M. Wt: 358.5 g/mol
InChI Key: OPANQAGTORONNC-OHIZPDRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a metabolite of Beclometasone . It has a molecular weight of 372.45 and a molecular formula of C22H28O5 .


Molecular Structure Analysis

The molecular structure of 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is represented by the formula C22H28O5 . For a more detailed view of the structure, you may refer to databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 246 - 249 °C and is slightly soluble in chloroform, dioxane, and DMSO when heated . The specific rotation is +28.1° (c = 0.3, Dioxane) .

Scientific Research Applications

  • Synthesis for Anti-Inflammatory Applications : A study described an alternative synthesis of 17α, 21-dihydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione, an intermediate to the potent anti-inflammatory corticoid, Betamethasone (Andrews, D. R., Giusto, R., & Sudhakar, A., 1996).

  • Synthesis from Cholesterol Biodegradation Products : Another research focused on an efficient synthesis of this compound from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol. This process could potentially make it a valuable intermediate for prednisolone (Nitta, I., Fujimori, S., Haruyama, T., Inoue, S., & Ueno, H., 1985).

  • Bioactive Pregnanes Study : A study identified bioactive pregnanes, including 16β,17β-epoxy-12β-hydroxypregna-4,6-diene-3,20-dione, from Nerium oleander. These compounds showed significant anti-inflammatory and cytotoxic activities (Bai, L., Wang, L., Zhao, M., et al., 2007).

  • Ionic Liquid Biodehydrogenation : Research on the biodehydrogenation of 17α-Hydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione by Arthrobacter simplex in an ionic liquid containing system demonstrated a maximum conversion rate of 89.9%, which was higher than in Tris-HCl buffer (Wang Rong-zhu, 2011).

  • Progesterone Derivatives as 5α-Reductase Inhibitors : A study reported the synthesis and pharmacological evaluation of new progesterone derivatives, including 17α-hydroxy-16β-methylpregna-4,6-diene-3,20-dione, for inhibitory activity against 5α-reductase, which is significant in prostate health (Ramírez, E., Cabeza, M., Bratoeff, E., et al., 2005).

  • Androgenic and Anti-Androgenic Effects Study : This compound was studied for its androgenic and anti-androgenic effects, highlighting its potential in hormonal therapy (Cabeza, M., Gutiérrez, E., Miranda, R., et al., 1999).

  • Anti-Inflammatory Activity of Derivatives : A study on the derivatives of 2-bromo-6β-fluoropregna-1,4-diene-3,20-dione showed notable topical anti-inflammatory activity without systemic effects (Toscano, L., Barlotti, L., Fioriello, G., et al., 1977).

Safety And Hazards

As for safety and hazards, it’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPANQAGTORONNC-OHIZPDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171486
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

CAS RN

18383-24-9
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6909Q60UM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ahmad, FH Khaliq, A Madni, MN Shahid… - Brazilian Journal of …, 2014 - SciELO Brasil
In the present research, the steroidal anti-asthmatic drug beclomethasone dipropionate was subjected to microbial biotransformation by Aspergillus niger. Beclomethasone dipropionate …
Number of citations: 2 www.scielo.br
MS Waghmode, VR Bankar, AS Gaikwad… - Nepal Journal of …, 2022 - researchgate.net
The less biodegradable steroidal drug, Prednisolone is one of the widely used drugs in the treatment of autoimmune and infectious diseases. Transformation of prednisolone can be …
Number of citations: 3 www.researchgate.net

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